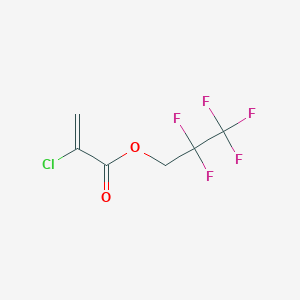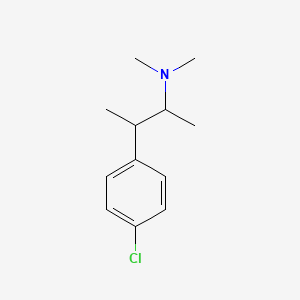
Phenethylamine, p-chloro-alpha,beta,N,N-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenethylamine, p-chloro-alpha,beta,N,N-tetramethyl- is a synthetic compound belonging to the class of phenethylamines. Phenethylamines are organic compounds that act as central nervous system stimulants in humans. This particular compound is characterized by the presence of a p-chloro substituent on the phenyl ring and tetramethyl groups on the alpha, beta, and N positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenethylamine, p-chloro-alpha,beta,N,N-tetramethyl- typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the phenethylamine backbone.
Chlorination: The phenyl ring is chlorinated at the para position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Methylation: The alpha, beta, and N positions are methylated using methylating agents like methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large-scale chlorination of the phenyl ring.
Continuous Methylation: Continuous flow reactors are used for the methylation steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Phenethylamine, p-chloro-alpha,beta,N,N-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted phenethylamines.
Scientific Research Applications
Phenethylamine, p-chloro-alpha,beta,N,N-tetramethyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various pharmaceuticals and agrochemicals.
Biology: Studied for its effects on neurotransmitter systems and potential therapeutic applications.
Medicine: Investigated for its potential use in treating neurological disorders and as a stimulant.
Industry: Used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of phenethylamine, p-chloro-alpha,beta,N,N-tetramethyl- involves its interaction with monoamine neurotransmitter systems. It binds to trace amine-associated receptor 1 (TAAR1) and inhibits vesicular monoamine transporter 2 (VMAT2) in monoamine neurons. This leads to increased levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the synaptic cleft, resulting in stimulant effects.
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: The parent compound without the p-chloro and tetramethyl substitutions.
Amphetamine: A phenethylamine derivative with a methyl group on the alpha position.
Methamphetamine: Similar to amphetamine but with an additional methyl group on the nitrogen.
Uniqueness
Phenethylamine, p-chloro-alpha,beta,N,N-tetramethyl- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The p-chloro substituent enhances its binding affinity to certain receptors, while the tetramethyl groups increase its lipophilicity and metabolic stability.
Properties
CAS No. |
74051-06-2 |
|---|---|
Molecular Formula |
C12H18ClN |
Molecular Weight |
211.73 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N,N-dimethylbutan-2-amine |
InChI |
InChI=1S/C12H18ClN/c1-9(10(2)14(3)4)11-5-7-12(13)8-6-11/h5-10H,1-4H3 |
InChI Key |
DJWOLNWBAIJZRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)C(C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


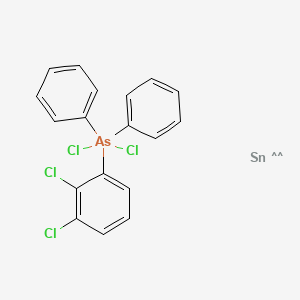
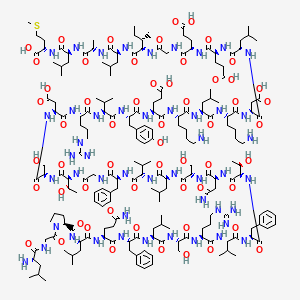
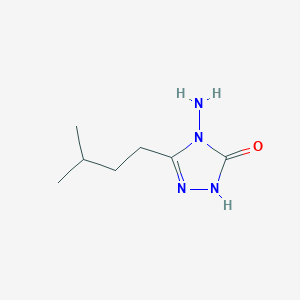
![3,6,9,12,18-Pentaazabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14441429.png)

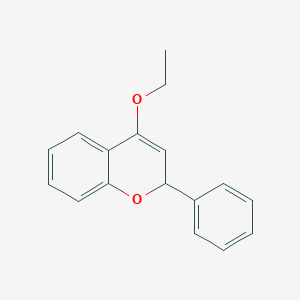
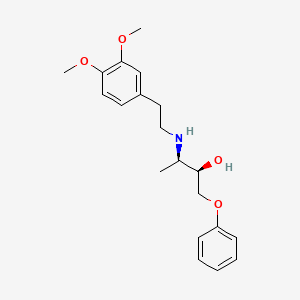
![N-([1,1'-Biphenyl]-3-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14441450.png)
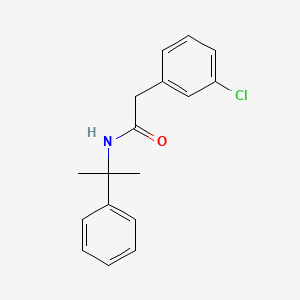
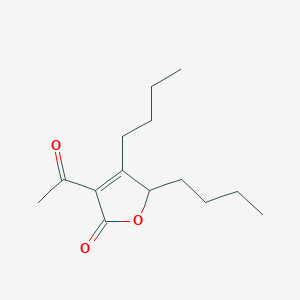
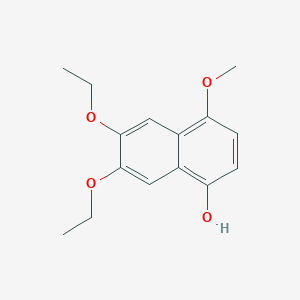
![2,2,2-Trichloroethyl [2-(chlorosulfonyl)ethyl]carbamate](/img/structure/B14441463.png)
